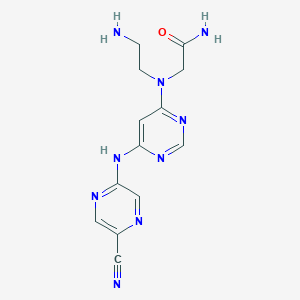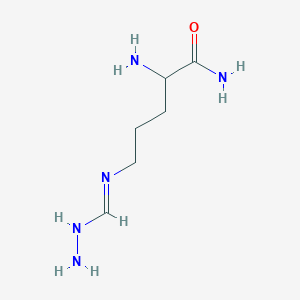![molecular formula C18H13Cl2N3O3S B12342434 2-(4-Chloro-2-{[(5Z)-4-imino-2-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12342434.png)
2-(4-Chloro-2-{[(5Z)-4-imino-2-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-{[(5Z)-4-imino-2-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide is a complex organic compound with a unique structure that includes chloro, phenoxy, and thiazolidinylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-{[(5Z)-4-imino-2-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-{[(5Z)-4-imino-2-oxo-1,3-thiazolidin-5-ylidene]methyl}phenol with N-(4-chlorophenyl)acetamide under specific conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process may also include purification steps such as recrystallization and chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-Chloro-2-{[(5Z)-4-imino-2-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-2-{[(5Z)-4-imino-2-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide
- 2-(4-Chloro-2-{[(4Z)-4-imino-2-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide
- 2-(4-Chloro-2-{[(5E)-4-imino-2-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of both chloro and thiazolidinylidene groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H13Cl2N3O3S |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
2-[4-chloro-2-[(Z)-(4-imino-2-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-11-1-4-13(5-2-11)22-16(24)9-26-14-6-3-12(20)7-10(14)8-15-17(21)23-18(25)27-15/h1-8H,9H2,(H,22,24)(H2,21,23,25)/b15-8- |
Clé InChI |
KFBKFUXDKAAVIE-NVNXTCNLSA-N |
SMILES isomérique |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=N)NC(=O)S3)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=C3C(=N)NC(=O)S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-Benzo[a]pyrene-4,5-dihydrodiol](/img/structure/B12342354.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342365.png)
![Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate](/img/structure/B12342370.png)
![trans-Benzo[a]pyrene-4,5-dihydrodiol](/img/structure/B12342375.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12342379.png)
![4-chloro-N-{2-[4-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B12342396.png)



![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342419.png)
![5-(3-chloroanilino)-N-[(3-chlorophenyl)methyl]triazolidine-4-carboxamide](/img/structure/B12342425.png)

![N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide](/img/structure/B12342432.png)

